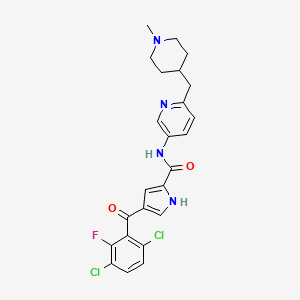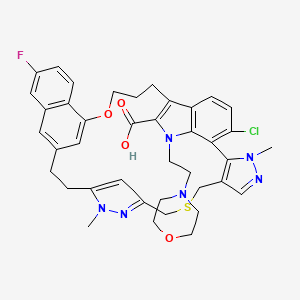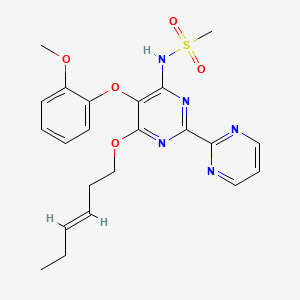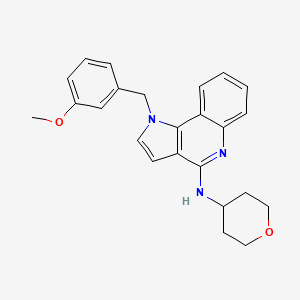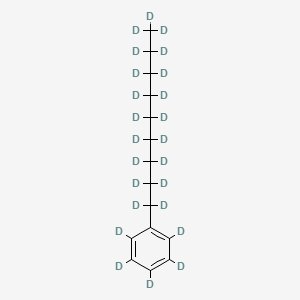
Nonylbenzene-d24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonylbenzene-d24, also known as 1-Phenylnonane-d24, is a deuterium-labeled compound. It is a stable isotope of Nonylbenzene, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonylbenzene-d24 is synthesized through the deuteration of Nonylbenzene. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas (D2) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Chemical Reactions Analysis
Types of Reactions
Nonylbenzene-d24 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
Nonylbenzene-d24 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Nonylbenzene-d24 involves the incorporation of deuterium into the molecular structure, which can affect the compound’s pharmacokinetic and metabolic profiles. Deuterium substitution can lead to changes in the rate of chemical reactions, stability, and overall behavior of the compound in biological systems .
Comparison with Similar Compounds
Nonylbenzene-d24 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Nonylbenzene: The non-deuterated form of this compound.
Other Deuterium-Labeled Compounds: Compounds like Deuterated Benzene (Benzene-d6) and Deuterated Toluene (Toluene-d8) share similar applications in scientific research.
This compound stands out due to its specific use in studying the effects of deuterium substitution on chemical and biological processes.
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
228.50 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononyl)benzene |
InChI |
InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D,9D2,10D,11D,12D2,13D,14D |
InChI Key |
LIXVMPBOGDCSRM-LVPKMTLQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


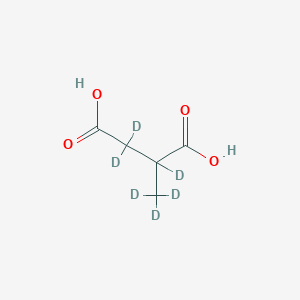
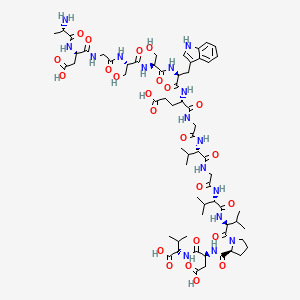
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

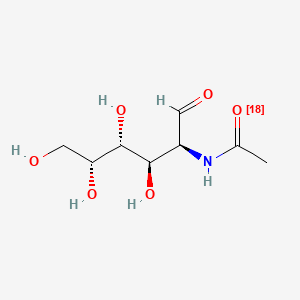
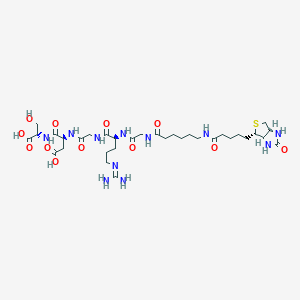
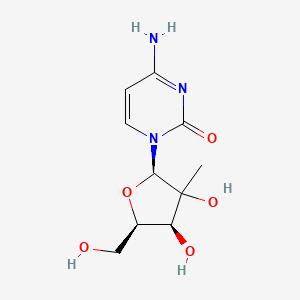
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)
